molecular formula C16H15ClN2OS2 B4269206 3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4269206
M. Wt: 350.9 g/mol
InChI Key: BNRCYWFPUIQGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has been extensively studied for its potential pharmaceutical applications. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has also been shown to inhibit the proliferation of various cancer cells and induce apoptosis. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has various advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the scientific research on 3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of new derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS2/c1-3-12-9(2)22-14-13(12)15(20)19(16(21)18-14)8-10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRCYWFPUIQGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-5-ethyl-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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3-(4-chlorobenzyl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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